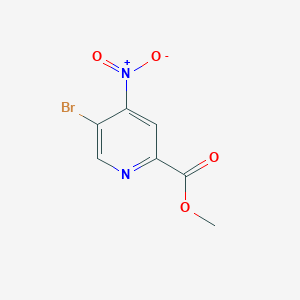

Methyl 5-bromo-4-nitropicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O4 |

|---|---|

Molecular Weight |

261.03 g/mol |

IUPAC Name |

methyl 5-bromo-4-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3 |

InChI Key |

UQDBMDJZMLRICE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Bromo 4 Nitropicolinate

Established Reaction Pathways for Picolinate (B1231196) Core Construction

The formation of the fundamental picolinate structure involves creating the pyridine (B92270) ring and subsequently incorporating the methyl ester functionality at the C2 position.

The construction of the pyridine ring is a foundational aspect of synthetic organic chemistry, with numerous methods developed for its assembly. These strategies often involve the condensation of smaller, acyclic precursors. acsgcipr.org For industrial-scale synthesis of simple pyridines, catalyzed reactions between aldehydes, ketones, and ammonia (B1221849) at high temperatures and pressures are common. acsgcipr.org

For more substituted or complex pyridines required in laboratory and pharmaceutical contexts, multi-component reactions are frequently employed. nih.govrsc.org One of the most classic methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. baranlab.org Modifications to this approach allow for the synthesis of asymmetric pyridines by performing the condensation steps sequentially. baranlab.org Other notable strategies include cycloaddition reactions, such as the Diels-Alder reaction of 1-azadienes with an alkyne, followed by oxidation, although this route can be challenging. baranlab.org

| Pyridine Synthesis Strategy | Description | Typical Reactants |

| Hantzsch Synthesis | A multi-component reaction forming a dihydropyridine intermediate, which is then oxidized. | Aldehyde, β-ketoester (2 equiv.), Ammonia or Ammonium (B1175870) Acetate nih.govbaranlab.org |

| 1,5-Dicarbonyl Condensation | Cyclization of a 1,5-dicarbonyl compound with ammonia, followed by oxidation. Using hydroxylamine can avoid the separate oxidation step. | 1,5-dicarbonyl compound, Ammonia or Hydroxylamine baranlab.org |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in one pot under the same conditions, often catalyzed. | β,γ-unsaturated α-ketocarbonyls, cyclic sulfamidate imines organic-chemistry.org |

| Cycloaddition Reactions | Formation of the ring through a concerted [4+2] cycloaddition (Diels-Alder reaction). | 1-Azadiene, Alkene or Alkyne baranlab.org |

Once the pyridine ring is formed, or if starting from a pre-existing pyridine derivative, the ester group must be introduced at the C2 position to form the picolinate. The most direct method is the esterification of the corresponding picolinic acid. This is typically achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. google.comgoogle.com

An alternative route involves the conversion of the picolinic acid to an acid chloride, which then readily reacts with an alcohol to form the ester. This reaction often includes a base like pyridine to neutralize the HCl byproduct. orgosolver.com For precursors containing a nitrile group at the C2 position (a 2-cyanopyridine), hydrolysis to the carboxylic acid followed by esterification provides another pathway. Hydrothermal synthesis has been used to convert 2-cyanopyridine directly to picolinate salts in a one-step process. google.compatsnap.com

| Esterification Method | Precursor | Key Reagents | Description |

| Fischer Esterification | Picolinic Acid | Methanol, H₂SO₄ (catalyst) | Direct acid-catalyzed reaction between the carboxylic acid and an alcohol. google.com |

| Via Acid Chloride | Picolinic Acid | SOCl₂ or (COCl)₂, Methanol, Pyridine | Conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with alcohol. orgosolver.com |

| From Nitrile | 2-Cyanopyridine | H₂O/H⁺ (hydrolysis), then esterification reagents | Hydrolysis of the nitrile group to a carboxylic acid, which is then esterified. |

Bromination and Nitration Strategies at Specific Pyridine Positions

The precise placement of the bromo and nitro groups at positions 5 and 4, respectively, is critical and dictated by the principles of electrophilic aromatic substitution on the electron-deficient pyridine ring. The order of these reactions is crucial, as existing substituents strongly influence the position of subsequent additions.

Electrophilic substitution on an unsubstituted pyridine ring is difficult and primarily occurs at the 3-position. To achieve the desired 5-bromo substitution pattern, the directing effects of other functional groups must be leveraged. Often, halogenation is performed on a pyridine N-oxide derivative. The N-oxide activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net However, specific reaction conditions can be tailored to achieve different regioselectivities.

For instance, regioselective bromination can be achieved using reagents like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB). tcichemicals.comnih.gov The choice of solvent and temperature can significantly influence the outcome. In the synthesis of 5-bromo-8-nitroisoquinoline, a related heterocyclic system, bromination is performed first using N-bromosuccinimide in sulfuric acid at low temperatures (-25°C to -18°C) to ensure high regioselectivity for the 5-position. orgsyn.org This control is essential to prevent the formation of other isomers. orgsyn.org

| Brominating Agent | Typical Conditions | Selectivity Notes |

| N-Bromosuccinimide (NBS) | Sulfuric acid, low temperature | Can provide high regioselectivity depending on the substrate and conditions. orgsyn.org |

| Tetrabutylammonium tribromide (TBATB) | Dichloromethane | A mild reagent that can offer high selectivity for specific positions on activated heterocyclic systems. nih.gov |

| Oxalyl bromide / Et₃N | CH₂Br₂ | Used for the regioselective bromination of pyridine N-oxide derivatives. researchgate.net |

| Bromine (Br₂) | In oleum or with a Lewis acid catalyst | A strong brominating agent, often used for deactivated rings. |

The introduction of a nitro group onto an aromatic ring is typically accomplished through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The position of nitration on the picolinate ring is directed by the substituents already present. A bromine atom is an ortho-, para- director, while the ester group at the C2 position is a deactivating meta-director. uri.edu

In a synthetic sequence where bromination occurs first to yield a 5-bromo-picolinate intermediate, the bromine atom would direct the incoming nitro group to the ortho (position 4 or 6) or para (position 2, already occupied) positions. The electron-withdrawing nature of the pyridine nitrogen and the ester group deactivates the ring, making nitration challenging. However, the bromo group at C5 would preferentially direct the nitration to the C4 or C6 position. A common one-pot procedure involves first brominating the substrate and then adding a nitrate salt (e.g., potassium nitrate) to the cold reaction mixture to achieve nitration. orgsyn.org The combination of bromine and nitric acid in concentrated sulfuric acid is effective for the functionalization of deactivated aromatic compounds. scirp.org

| Nitrating Agent | Description |

| HNO₃ / H₂SO₄ ("Mixed Acid") | The standard and most powerful reagent for generating the nitronium ion (NO₂⁺) for electrophilic nitration. masterorganicchemistry.com |

| Potassium Nitrate (KNO₃) in H₂SO₄ | A solid nitrate source that can be added to a reaction mixture, often used after a preceding step in a one-pot synthesis. orgsyn.org |

| Trifluoromethanesulfonic acid / HNO₃ | A highly effective catalytic system for nitration that can proceed rapidly at room temperature. organic-chemistry.org |

Precursor-Based Derivatization Routes to Methyl 5-bromo-4-nitropicolinate

An alternative and often more efficient strategy involves the synthesis of the target molecule from a commercially available or readily synthesized precursor that already contains a substituted pyridine ring. This approach focuses on the interconversion of functional groups rather than the de novo construction of the ring system.

A relevant example is the synthesis of 3-bromo-4-methyl-5-nitropyridine from 3-bromo-4-chloro-5-nitropyridine. guidechem.com This process demonstrates a two-step sequence where the chloro group is first displaced and then the resulting intermediate is converted to the methyl group. guidechem.com A similar precursor-based logic can be applied to the synthesis of this compound. For instance, a synthetic route could begin with a precursor like 4-chloro-5-nitropicolinic acid. This precursor would undergo bromination, followed by esterification and nucleophilic substitution of the chloro group, or a different sequence of these steps, to arrive at the final product.

| Potential Precursor | Possible Transformation Steps |

| 3-bromo-4-chloro-5-nitropyridine | 1. Introduction of a two-carbon unit at the 4-position (e.g., via diethyl oxalate). 2. Conversion of the introduced group into a methyl group. 3. Introduction of the ester functionality at the 2-position (if not already present). guidechem.com |

| 5-Bromo-4-methylpicolinonitrile | 1. Nitration at the 4-position (if starting with 5-bromo-picolinonitrile) or nitration of the methyl-substituted precursor. 2. Hydrolysis of the nitrile to a carboxylic acid. 3. Esterification with methanol. |

| Methyl 5-bromopicolinate | 1. Nitration at the 4-position, directed by the bromo substituent. |

Transformation of Related Picolinates

A common and straightforward approach to synthesizing this compound involves the functionalization of a pre-existing picolinate core. This can be achieved through electrophilic aromatic substitution reactions on suitably substituted precursors. Two plausible routes are the nitration of Methyl 5-bromopicolinate and the bromination of Methyl 4-nitropicolinate.

Nitration of Methyl 5-bromopicolinate:

The direct nitration of Methyl 5-bromopicolinate is a potential pathway. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be facilitated under harsh conditions, typically using a mixture of concentrated nitric acid and sulfuric acid. The regiochemical outcome of the nitration will be directed by the existing substituents. The bromo group at the 5-position is a deactivating ortho-, para-director, while the methyl ester at the 2-position is a deactivating meta-director. In this case, the directing effects of both substituents would favor the introduction of the nitro group at the 4-position.

Bromination of Methyl 4-nitropicolinate:

Alternatively, the synthesis can commence with Methyl 4-nitropicolinate, followed by bromination. The nitro group is a strong deactivating and meta-directing group. The methyl ester at the 2-position is also a deactivating, meta-directing group. Therefore, the bromination would be expected to occur at the 5-position, which is meta to both the nitro and the ester groups. This reaction would likely require a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Below is a table summarizing these potential transformations:

| Starting Material | Reagents and Conditions | Product | Key Considerations |

| Methyl 5-bromopicolinate | Conc. HNO₃, Conc. H₂SO₄ | This compound | Strong acidic conditions required; potential for side reactions. |

| Methyl 4-nitropicolinate | N-Bromosuccinimide (NBS), Acid Catalyst | This compound | Regioselectivity is expected to be high due to the directing effects of the substituents. |

Convergent and Divergent Synthesis Approaches

For the synthesis of polysubstituted pyridines, both convergent and divergent strategies can be employed, each with its own advantages.

Convergent Synthesis:

A convergent approach involves the construction of the pyridine ring from smaller, functionalized fragments in the later stages of the synthesis. For this compound, a plausible convergent strategy would be a Hantzsch-type pyridine synthesis or a related cyclocondensation reaction. This would involve the reaction of a β-ketoester, an aldehyde, and an ammonia source, where the precursors are chosen to already contain the necessary bromo and nitro functionalities, or groups that can be easily converted to them. While this approach can be highly efficient in building molecular complexity rapidly, the synthesis of the required precursors can sometimes be challenging.

Divergent Synthesis:

A divergent synthesis strategy begins with a common, readily available pyridine intermediate which is then subjected to a series of reactions to introduce the desired functional groups. For instance, one could start with a simple picolinic acid derivative and sequentially introduce the bromo and nitro groups. This approach offers flexibility, as a variety of analogs can be prepared from a single intermediate. However, it may involve more steps and require careful control of regioselectivity at each stage.

The following table compares these two approaches for the synthesis of this compound:

| Approach | Description | Advantages | Disadvantages |

| Convergent | Assembly of the pyridine ring from functionalized acyclic precursors. | Potentially shorter overall sequence; high efficiency in building complexity. | Synthesis of complex precursors may be difficult. |

| Divergent | Stepwise functionalization of a common pyridine intermediate. | High flexibility for analog synthesis; readily available starting materials. | Potentially longer overall sequence; requires careful control of regioselectivity. |

Optimization of Synthetic Yields and Selectivity

The efficiency and selectivity of the synthetic routes to this compound can be significantly enhanced through careful optimization of the reaction conditions.

The use of catalysts can play a crucial role in improving the yield and regioselectivity of the key transformation steps. For instance, in the bromination and nitration reactions, Lewis acid or Brønsted acid catalysts can enhance the electrophilicity of the attacking species, potentially allowing for milder reaction conditions and reducing the formation of byproducts.

In more advanced synthetic strategies, transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, could be employed to construct the substituted pyridine ring. chemcopilot.com For example, a suitably functionalized pyridine precursor could undergo a Suzuki or Stille coupling to introduce a substituent that could then be converted to the nitro group.

The choice of solvent can have a profound impact on the outcome of a reaction, particularly in terms of regioselectivity. For the nitration of pyridine derivatives, the polarity and coordinating ability of the solvent can influence the reactivity of the nitrating agent and the stability of the reaction intermediates. For example, nitration in a non-coordinating solvent might favor a different regioisomeric product compared to a reaction run in a strongly acidic medium. rsc.org

Fine-tuning of reaction conditions such as temperature, reaction time, and the concentration of reagents is also critical for optimizing the synthesis. Lowering the temperature can often increase the selectivity of a reaction, while careful control of stoichiometry can minimize the formation of over-functionalized products.

The table below outlines some optimization strategies for the synthesis of this compound:

| Parameter | Optimization Strategy | Expected Outcome |

| Catalyst | Use of Lewis acids (e.g., FeCl₃, AlCl₃) in bromination/nitration. | Increased reaction rate and potentially higher regioselectivity. |

| Solvent | Varying solvent polarity (e.g., from non-polar to polar aprotic). | Altered regioselectivity and improved solubility of reagents. |

| Temperature | Conducting reactions at lower temperatures. | Increased selectivity and reduced byproduct formation. |

| Reagent Stoichiometry | Precise control of the amount of nitrating or brominating agent. | Minimized formation of di-substituted or other over-reacted products. |

Process Intensification and Scalability Studies for Advanced Chemical Production

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of process intensification and scalability to ensure safety, efficiency, and economic viability.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of a potentially hazardous compound like a nitrated aromatic, the use of microreactors or continuous flow chemistry can offer significant advantages. organic-chemistry.org These technologies allow for precise control over reaction parameters, rapid heat and mass transfer, and improved safety by minimizing the volume of hazardous materials at any given time. ccdcindia.comvapourtec.com

Scaling up the synthesis of this compound would involve addressing challenges such as:

Heat Management: Nitration reactions are often highly exothermic. Efficient heat removal is crucial to prevent runaway reactions and ensure product stability.

Reagent Handling and Cost: The large-scale handling of corrosive and hazardous reagents like concentrated acids requires specialized equipment and safety protocols. The cost of starting materials and reagents becomes a significant factor in the economic feasibility of the process.

Purification: Developing a robust and scalable purification method, such as crystallization or distillation, is essential to obtain the final product with the desired purity.

Waste Management: The generation of acidic and potentially toxic waste streams needs to be minimized and managed in an environmentally responsible manner.

The Chichibabin synthesis and the Bönnemann cyclization are examples of methods used for the large-scale production of pyridine and its derivatives. postapplescientific.com While not directly applicable to this specific molecule without significant modification, the principles of high-throughput screening and process optimization used in these industrial processes would be relevant for developing a scalable synthesis of this compound.

Reactivity and Reaction Mechanisms of Methyl 5 Bromo 4 Nitropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 5-bromo-4-nitropicolinate is electron-deficient due to the presence of the electron-withdrawing nitro group and the nitrogen atom within the ring. This electronic characteristic makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of a leaving group restores the aromaticity of the ring.

Displacement of the Bromine Substituent

The bromine atom at the 5-position of this compound is a good leaving group and is readily displaced by a variety of nucleophiles. The nitro group at the para-position (position 4) relative to the bromine atom plays a crucial role in activating the ring for nucleophilic attack. stackexchange.com This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate via resonance. stackexchange.comyoutube.com

The displacement of the bromine atom can be achieved with a range of nucleophiles, including amines, thiols, and alkoxides, under appropriate reaction conditions. For instance, the reaction with primary or secondary amines can lead to the formation of the corresponding 5-amino-4-nitropicolinate derivatives. Similarly, treatment with thiols or alkoxides yields 5-thioether or 5-ether substituted picolinates, respectively.

Table 1: Examples of Nucleophilic Displacement of the Bromine Substituent

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | Methyl 5-(alkylamino)-4-nitropicolinate |

| Thiol | R-SH | Methyl 5-(alkylthio)-4-nitropicolinate |

| Alkoxide | R-O⁻ | Methyl 5-alkoxy-4-nitropicolinate |

Note: R represents a generic organic substituent.

Reactivity of the Nitro Group towards Nucleophiles

While the bromine atom is the more common site for nucleophilic attack, the nitro group at the 4-position can also be displaced under certain conditions. The mobility of the nitro group as a leaving group is generally lower than that of the bromine atom. researchgate.netrsc.org However, in the absence of a more labile leaving group or with particularly strong nucleophiles, substitution of the nitro group can occur.

In some cases, a phenomenon known as nitro-group migration has been observed in related nitropyridine systems, where the nitro group moves to an adjacent position on the ring during a nucleophilic substitution reaction. clockss.org While not explicitly documented for this compound, the possibility of such rearrangements should be considered, especially under forcing reaction conditions or with specific nucleophiles. The relative reactivity of the bromo and nitro groups can offer opportunities for sequential substitutions, allowing for the synthesis of diverse polysubstituted pyridine derivatives. researchgate.netrsc.org

Table 2: General Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | General Reactivity |

| -Br | Highly reactive, readily displaced |

| -NO₂ | Less reactive, can be displaced under specific conditions |

Cross-Coupling Chemistry Involving the Halogen Moiety

The carbon-bromine bond in this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. libretexts.orgnih.gov this compound can effectively participate in Suzuki-Miyaura reactions, where the bromine atom is replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid or boronic ester. rsc.orgresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The reaction allows for the synthesis of a wide array of 5-substituted-4-nitropicolinate derivatives, which are valuable precursors for more complex molecules. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and functional group tolerance. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 5-phenyl-4-nitropicolinate |

| 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Methyl 5-(thiophen-2-yl)-4-nitropicolinate |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl 5-vinyl-4-nitropicolinate |

Negishi, Stille, and Heck Coupling Methodologies

In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the 5-position of this compound.

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. wikipedia.orgorgsyn.org This method is known for its high reactivity and functional group tolerance. orgsyn.org Nickel catalysts can also be employed for this transformation. nih.gov

The Stille coupling involves the reaction of the aryl bromide with an organotin compound. organic-chemistry.orgwikipedia.org While effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.org

Table 4: Comparison of Cross-Coupling Methodologies

| Reaction | Organometallic Reagent | Key Features |

| Negishi | Organozinc (R-ZnX) | High reactivity, good functional group tolerance. wikipedia.orgorgsyn.org |

| Stille | Organotin (R-SnR'₃) | Stable reagents, but toxic. organic-chemistry.orgwikipedia.org |

| Heck | Alkene (R-CH=CH₂) | Forms a C-C bond with an alkene. organic-chemistry.org |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization represent an increasingly important area of organic synthesis, offering a more atom-economical approach to modifying organic molecules. While specific examples involving this compound are not extensively documented in the provided search results, the principles of C-H activation could potentially be applied to this molecule.

Given the electronic nature of the pyridine ring, a palladium-catalyzed C-H arylation at the C-3 or C-6 positions, ortho to the ester or the ring nitrogen respectively, could be envisioned. Such transformations would likely require specific directing groups or carefully chosen reaction conditions to achieve regioselectivity and overcome the inherent reactivity of the C-Br bond. Further research would be needed to explore the feasibility and scope of C-H activation strategies for this particular substrate.

Transformations of the Nitro Functionality

Reductive Conversion to Amino Picolinate (B1231196) Derivatives

The most prominent reaction of the nitro group in this compound is its reduction to an amino group, yielding Methyl 4-amino-5-bromopicolinate. This transformation is a critical step in the synthesis of various substituted picolinates with potential applications in medicinal chemistry and materials science. The reduction can be achieved through several established methods, with catalytic hydrogenation and metal-acid systems being the most common.

Catalytic hydrogenation typically involves the use of a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. This method is generally clean and efficient. Another widely used method is the reduction with a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or acetic acid. Tin(II) chloride (SnCl2) in concentrated hydrochloric acid is also an effective reagent for this conversion.

Table 1: Exemplary Conditions for the Reduction of this compound

| Reagent System | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂, Pd/C | Ethanol (B145695), Methanol | Room Temperature | 2 - 6 | >90 |

| Fe, HCl | Ethanol, Water | 60 - 80 | 1 - 3 | 85 - 95 |

| SnCl₂, HCl | Ethanol | 70 - 80 | 2 - 4 | 80 - 90 |

This table presents typical, generalized conditions for the reduction of aromatic nitro groups and are expected to be applicable to this compound based on the reactivity of similar substrates. Specific yields and optimal conditions would require experimental verification.

The resulting Methyl 4-amino-5-bromopicolinate is a valuable intermediate, with the newly introduced amino group providing a handle for further functionalization, such as diazotization followed by substitution, or acylation reactions.

Alternative Reactivity Pathways of the Nitro Group

While reduction is the most common fate of the nitro group in this context, other transformations are theoretically possible, although less frequently reported for this specific molecule. In related nitropyridine systems, the nitro group can sometimes be displaced by strong nucleophiles under specific conditions, a process known as nucleophilic aromatic substitution (SNAr). However, the presence of the bromine atom, which is also a good leaving group, complicates this potential pathway.

Furthermore, partial reduction of the nitro group to a nitroso or hydroxylamino derivative is a possibility under carefully controlled conditions with specific reducing agents. These intermediates can be useful for the synthesis of other heterocyclic systems. However, achieving such selectivity in the presence of other reducible functional groups can be challenging.

Ester Group Reactivity

The methyl ester at the C2 position of this compound is another key site for chemical modification, allowing for the synthesis of a variety of picolinic acid derivatives.

Transesterification and Saponification Reactions

The methyl ester can be converted to other esters through transesterification . This reaction is typically carried out by heating the methyl ester in an excess of another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol and a catalytic amount of sulfuric acid or sodium ethoxide would yield Ethyl 5-bromo-4-nitropicolinate. The reaction is an equilibrium process, and driving it to completion often requires using the desired alcohol as the solvent.

Saponification , the hydrolysis of the ester to the corresponding carboxylic acid, is readily achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. This reaction produces 5-bromo-4-nitropicolinic acid, a versatile intermediate for the synthesis of amides and other carboxylic acid derivatives.

Table 2: General Conditions for Ester Transformations

| Reaction | Reagent(s) | Solvent | Temperature | Product |

| Transesterification | R'OH, Acid or Base Catalyst | R'OH | Reflux | This compound |

| Saponification | NaOH or KOH (aq) | Water, Alcohol | Room Temp. to Reflux | 5-bromo-4-nitropicolinic acid |

This table outlines generalized conditions for transesterification and saponification of esters. R' represents the alkyl group of the desired alcohol.

Derivatization of the Methyl Ester

Beyond transesterification and saponification, the methyl ester can be directly converted into other functional groups. For instance, treatment with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding primary, secondary, or tertiary amides. This amidation can often be achieved by heating the ester with the amine, sometimes with the aid of a catalyst.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the bromine atom, the nitro group, and the methyl ester—raises important questions of chemo- and regioselectivity in its reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the strongly electron-withdrawing nitro group are activated towards nucleophilic attack. In this molecule, both the C5 position (bearing the bromine) and the C3 position are activated. The bromine atom at C5 is a good leaving group, making this position a likely site for substitution. Therefore, a nucleophile would be expected to preferentially displace the bromide.

Chemoselectivity becomes crucial when considering reactions that could potentially affect multiple functional groups. For instance, when performing a reduction, it is generally observed that the nitro group is more readily reduced than the ester group. Catalytic hydrogenation, for example, will typically reduce the nitro group to an amine while leaving the methyl ester intact. Similarly, a strong reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce both the nitro group and the ester. Therefore, the choice of reagents and reaction conditions is critical to achieving the desired transformation selectively.

In cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the bromine atom at the C5 position serves as the reactive handle for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively. Under typical palladium-catalyzed conditions, these reactions are expected to proceed chemoselectively at the C-Br bond without affecting the nitro or ester groups, provided the reaction conditions are carefully controlled.

Ortho-Directed Metallation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a Directed Metalation Group (DMG), which is a functional group that can coordinate to a strong base, typically an organolithium reagent, and direct deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org This process, driven by a complex-induced proximity effect (CIPE), leads to the formation of a stabilized aryllithium intermediate that can then react with various electrophiles. baranlab.org

In the case of this compound, several functional groups could potentially act as DMGs. The pyridine nitrogen itself is a known, albeit weak, DMG. More significantly, the methyl ester group at the C-2 position possesses a Lewis basic carbonyl oxygen that can effectively coordinate with lithium reagents. baranlab.org In principle, this would direct metalation to the C-3 position.

However, the application of DoM to this specific molecule presents a complex scenario due to the influence of the other substituents. The strong electron-withdrawing nitro group significantly increases the acidity of all ring protons, which could lead to non-selective deprotonation. Furthermore, organolithium reagents are potent nucleophiles and could potentially react via nucleophilic attack at the electrophilic ester carbonyl or via substitution of the bromo or nitro groups, competing with the desired deprotonation event.

In situations with multiple potential directing groups, a hierarchy of directing ability is often observed. harvard.edunih.gov While no specific studies on this compound are available, analysis based on established DMG hierarchies suggests the ester group would be a stronger director than the pyridine nitrogen. Therefore, if DoM were to be successfully implemented, the primary site of lithiation would be expected at the C-3 position, ortho to the ester. The use of hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could potentially favor deprotonation over nucleophilic addition.

Table 1: Analysis of Potential Ortho-Directed Metallation Sites

| Potential Directing Group | Ortho Position(s) | Feasibility and Competing Factors |

|---|---|---|

| Pyridine Nitrogen | C-6 | Weak directing ability. The C-6 proton is adjacent to the bromine atom, which may sterically hinder the approach of the base. |

| Methyl Picolinate (Ester) | C-3 | Stronger directing ability. The C-3 proton is adjacent to the highly activating nitro group, increasing its acidity. This is the most probable site for directed metalation. However, nucleophilic attack on the ester is a significant competing reaction. |

Competitive Reaction Pathway Analysis

The array of functional groups on the this compound ring gives rise to several competitive reaction pathways. The specific outcome of a reaction is highly dependent on the choice of reagents and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is severely electron-deficient due to the combined electron-withdrawing effects of the nitro group, the bromo substituent, and the ring nitrogen. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The nitro group at C-4 strongly activates the C-5 position for nucleophilic attack, making the bromide an excellent leaving group. A wide variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide under relatively mild conditions.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reducing agents. Common methods include catalytic hydrogenation (e.g., H2 with a Palladium catalyst), or chemical reduction with metals in acidic media (e.g., tin or iron in HCl). This transformation fundamentally alters the electronic nature of the ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which in turn modifies the reactivity of the entire molecule for subsequent reactions.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, or Heck coupling with alkenes can be employed to form new carbon-carbon bonds at the C-5 position. These reactions typically offer high yields and functional group tolerance, although the reaction conditions must be carefully chosen to avoid competing SNAr or reduction of the nitro group.

Ester Group Reactions: The methyl ester functionality can undergo saponification (hydrolysis) under basic conditions to yield the corresponding carboxylic acid. It can also react with strong nucleophiles, such as Grignard reagents or organolithiums, though this often competes with reactions on the ring itself.

Table 2: Overview of Competitive Reaction Pathways

| Reaction Type | Reagent Class | Site of Reaction | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | C-5 | 5-substituted-4-nitropicolinate |

| Nitro Group Reduction | H₂/Pd, Sn/HCl, Fe/HCl | C-4 | Methyl 5-bromo-4-aminopicolinate |

| Suzuki Cross-Coupling | R-B(OH)₂, Pd catalyst, Base | C-5 | Methyl 5-aryl-4-nitropicolinate |

| Ester Saponification | Aqueous Base (e.g., NaOH, KOH) | C-2 (Carbonyl) | 5-bromo-4-nitropicolinic acid |

Advanced Mechanistic Investigations of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not widely available in published literature. However, the mechanistic principles can be inferred from its structure and the well-established behavior of related substituted pyridines.

Kinetics: The rates of the competitive reactions are governed by the activation energies of their respective transition states.

For SNAr reactions , the rate is highly accelerated by the electronic stabilization of the intermediate Meisenheimer complex. The negative charge of this intermediate is delocalized effectively onto the oxygen atoms of the C-4 nitro group and, to a lesser extent, the ring nitrogen. This stabilization lowers the activation energy, making the SNAr pathway kinetically favorable for many nucleophiles.

The kinetics of nitro group reduction can be complex, often involving multi-step electron and proton transfers at a catalyst surface or from a chemical reductant. The reaction rate is highly dependent on the specific reducing system employed.

Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle (oxidative addition, transmetalation, reductive elimination). The rate-determining step can vary, but for an electron-deficient substrate like this, the initial oxidative addition of the palladium catalyst to the C-Br bond is typically fast.

The SNAr reaction is generally thermodynamically favorable when the incoming nucleophile forms a stronger bond to the pyridine ring than the bond being broken with the bromide leaving group.

The reduction of a nitro group to an amine is a highly exothermic and thermodynamically favorable process. The formation of the corresponding ammonium (B1175870) salt under acidic conditions further drives the reaction to completion.

Cross-coupling reactions are also typically designed to be thermodynamically favorable, driven by the formation of a stable biaryl or vinyl-aryl product and an inorganic salt byproduct.

The interplay between kinetic and thermodynamic control is crucial. For instance, while a reaction may be thermodynamically favorable, its rate may be too slow to be practical under certain conditions (kinetic control). Conversely, a kinetically favored product may form rapidly but can rearrange to a more stable thermodynamic product if the reaction conditions allow for reversibility. The choice of temperature, solvent, and reagents can be used to select for either the kinetic or thermodynamic product in these competitive scenarios.

Spectroscopic and Structural Elucidation of Methyl 5 Bromo 4 Nitropicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms in Methyl 5-bromo-4-nitropicolinate can be determined.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro group and the bromine atom, along with the carboxyl group, significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

The expected signals are:

A singlet for the methyl protons (-OCH₃) of the ester group, typically found in the range of 3.8-4.0 ppm.

Two singlets in the aromatic region corresponding to the protons at the C-3 and C-6 positions of the pyridine (B92270) ring. The proton at C-6, being adjacent to the nitrogen atom and the bromine atom, is expected to be the most downfield-shifted. The proton at C-3 would also appear as a singlet due to the absence of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.50 - 8.70 | s (singlet) |

| H-6 | 8.90 - 9.10 | s (singlet) |

| -OCH₃ | 3.90 - 4.10 | s (singlet) |

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. For this compound, the spectrum would show seven distinct carbon signals. The carbons attached to electronegative atoms (oxygen, nitrogen) and those in the aromatic ring will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 162.0 - 165.0 |

| C-3 | 125.0 - 128.0 |

| C-4 | 145.0 - 148.0 |

| C-5 | 118.0 - 121.0 |

| C-6 | 152.0 - 155.0 |

| -OCH₃ | 53.0 - 55.0 |

| C-NO₂ | 148.0 - 151.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unequivocally establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming their isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. It would show a correlation cross-peak between the methyl protons and the methyl carbon, as well as cross-peaks connecting the aromatic protons (H-3 and H-6) to their respective carbon atoms (C-3 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique would provide key connectivity information. For instance, a correlation would be expected between the methyl protons (-OCH₃) and the carbonyl carbon (C-2). The aromatic proton H-3 would show correlations to C-2, C-4, and C-5, while the H-6 proton would show correlations to C-2, C-4, and C-5, thereby confirming the substitution pattern on the pyridine ring. sdsu.edu

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₅BrN₂O₄), the calculated exact mass can be compared with the experimentally determined value to confirm the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₇H₅⁷⁹BrN₂O₄ | 259.9433 |

| [M+2]⁺ | C₇H₅⁸¹BrN₂O₄ | 261.9412 |

The presence of a bromine atom would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable information about the structural components of the molecule. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

Loss of the nitro group (-NO₂): The nitro group can be lost as a neutral molecule.

Decarbonylation: The loss of carbon monoxide (CO) from the acylium ion is another plausible fragmentation step.

Loss of bromine: The bromine atom can be cleaved from the aromatic ring.

Analysis of these fragmentation pathways allows for the confirmation of the presence and connectivity of the various functional groups within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their natural vibrational modes.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The presence of the nitro group (-NO₂) would likely be indicated by strong asymmetric and symmetric stretching vibrations. The methyl ester group (-COOCH₃) would exhibit a prominent carbonyl (C=O) stretching band, as well as C-O stretching and CH₃ bending vibrations. The aromatic pyridine ring would produce a series of characteristic bands for C-H and C=C/C=N stretching and bending vibrations. The carbon-bromine (C-Br) bond would also have a characteristic stretching vibration, typically appearing in the lower frequency region of the spectrum.

Without experimental data, a precise IR spectrum cannot be presented. However, a table of expected characteristic IR absorption regions for the functional groups in this compound is provided below for illustrative purposes.

Table 1: Predicted Infrared Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Symmetric Stretch | 1380 - 1340 | |

| Ester (R-COOR') | Carbonyl (C=O) Stretch | 1750 - 1730 |

| C-O Stretch | 1300 - 1000 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretches | 1600 - 1400 | |

| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 |

Note: This table is based on typical frequency ranges for these functional groups and does not represent experimental data for this compound.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in the polarizability.

A Raman spectrum of this compound would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. The symmetric stretching of the nitro group and the vibrations of the pyridine ring skeleton would be expected to be prominent in the Raman spectrum.

As with IR spectroscopy, no experimental or calculated Raman spectrum for this compound could be located.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal how the molecules are arranged in the crystal lattice.

The way molecules pack in a crystal is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the polar nitro and ester groups, along with the bromine atom, would be expected to play a significant role in directing the crystal packing. Potential intermolecular interactions could include C-H···O and C-H···N hydrogen bonds, as well as halogen bonding involving the bromine atom. Stacking interactions between the aromatic pyridine rings might also be present.

An X-ray crystal structure would provide precise measurements of all bond lengths and angles. This data would allow for a detailed analysis of the molecular geometry. For example, the bond lengths within the pyridine ring could indicate the degree of electron delocalization, and the geometry around the nitro and ester groups could reveal any steric strain.

Unfortunately, a crystallographic information file (CIF) or any published crystal structure for this compound is not available. Therefore, a detailed analysis of its solid-state architecture is not possible at this time.

No Specific Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and academic databases, no specific theoretical or computational investigations focused solely on the electronic structure and reaction mechanisms of this compound have been identified. The requested detailed analysis, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, and reaction mechanism modeling for this particular compound, does not appear to be available in published research.

While computational studies have been conducted on related nitropyridine derivatives, these findings are not directly transferable to this compound. The unique substitution pattern of a bromo group at the 5-position, a nitro group at the 4-position, and a methyl carboxylate group at the 2-position on the pyridine ring will induce specific electronic and steric effects. Extrapolating data from other molecules would not provide the scientifically accurate and specific information required for the requested article.

Therefore, the generation of the detailed article with the specified outline and data tables is not possible without primary research sources that focus on this compound.

Theoretical and Computational Investigations of Methyl 5 Bromo 4 Nitropicolinate

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are essential for the characterization of novel compounds. By simulating spectra, researchers can gain a preliminary understanding of the molecule's features before or alongside experimental synthesis and analysis.

Theoretical Calculation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly Density Functional Theory (DFT), is a well-established practice. nih.gov For Methyl 5-bromo-4-nitropicolinate, such calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to model the electronic environment of each nucleus. ijcce.ac.ir The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these predictions. rsc.org

The calculated chemical shifts are influenced by the molecule's electronic structure. The pyridine (B92270) ring, being electron-deficient, along with the potent electron-withdrawing effects of the nitro (-NO₂) group and the bromine (-Br) atom, would lead to significant deshielding of the ring protons and carbons. The chemical shifts for the methyl ester group would also be predicted. Comparing these theoretical values with experimental data is crucial for structural verification and assignment of the signals in an experimental spectrum. ruc.dk While specific DFT studies for this exact molecule are not widely published, the methodology is robust and predictions can be made based on established principles. nih.gov

Below is an interactive table showing the kind of data that would be generated from a DFT-based NMR prediction for the key protons and carbons in the molecule. The values are illustrative, based on typical shifts for similar structural motifs.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted Chemical Shift (ppm) | Influencing Factors |

| ¹H NMR | ||

| Pyridine H-3 | ~8.5 - 8.8 | Deshielded by adjacent ring nitrogen and ortho-nitro group |

| Pyridine H-6 | ~8.9 - 9.2 | Deshielded by adjacent ring nitrogen and ester group |

| Methyl (-OCH₃) | ~3.9 - 4.1 | Standard methyl ester range, slightly deshielded by the aromatic system |

| ¹³C NMR | ||

| C=O (Ester) | ~163 - 166 | Carbonyl carbon in an aromatic ester environment |

| C-2 (C-COOCH₃) | ~150 - 153 | Attached to nitrogen and ester group |

| C-3 | ~125 - 128 | Influenced by adjacent nitrogen and C-NO₂ |

| C-4 (C-NO₂) | ~148 - 152 | Strongly deshielded by the attached nitro group |

| C-5 (C-Br) | ~118 - 122 | Influenced by the attached bromine atom |

| C-6 | ~152 - 155 | Deshielded by adjacent nitrogen |

| Methyl (-OCH₃) | ~53 - 55 | Typical sp³ carbon of a methyl ester |

Simulation of IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, can also be simulated using computational methods. nih.gov DFT calculations are employed to compute the vibrational frequencies and their corresponding intensities, which arise from the molecule's normal modes of vibration. These simulations are invaluable for interpreting experimental spectra by assigning specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

For this compound, key vibrational modes would include the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, the C-Br stretch, and various pyridine ring vibrations. The calculated frequencies and intensities help to create a theoretical spectrum that can be compared with experimental results, aiding in the structural confirmation of the compound. nih.gov

Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C-H Stretch (Aromatic) | ~3100 - 3150 | Moderate |

| C-H Stretch (Methyl) | ~2950 - 3000 | Moderate |

| C=O Stretch (Ester) | ~1720 - 1740 | Strong |

| C=C / C=N Ring Stretch | ~1580 - 1610 | Strong |

| NO₂ Asymmetric Stretch | ~1520 - 1550 | Very Strong |

| NO₂ Symmetric Stretch | ~1340 - 1360 | Strong |

| C-O Stretch (Ester) | ~1250 - 1300 | Strong |

| C-Br Stretch | ~650 - 700 | Moderate |

Conformational Analysis and Dynamic Behavior

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, a key area of conformational flexibility is the rotation of the methyl ester group relative to the plane of the pyridine ring. researchgate.net

Structure-Reactivity Relationship (SAR) Studies Through Computational Models

Structure-Reactivity Relationship (SAR) studies use computational models to understand how a molecule's structure influences its chemical reactivity. nih.gov For this compound, these studies focus on its electronic properties. ijcce.ac.ir Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the LUMO indicates the molecule's ability to accept an electron, and its distribution shows the most likely sites for nucleophilic attack. Given the presence of the strongly electron-withdrawing nitro group and the electronegative pyridine nitrogen, the LUMO is expected to be low in energy and localized over the pyridine ring, indicating a high susceptibility to nucleophilic aromatic substitution. nih.govresearchgate.net The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. ajrcps.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov For this compound, the MEP map would show regions of negative potential (red) around the nitro group's oxygen atoms and the pyridine nitrogen, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the ring protons, highlighting their acidic nature. These computational models provide a rational basis for predicting the molecule's behavior in chemical reactions. researchgate.net

Synthetic Utility and Advanced Applications of Methyl 5 Bromo 4 Nitropicolinate in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of Methyl 5-bromo-4-nitropicolinate, stemming from its electronically distinct substituents on the pyridine (B92270) ring, renders it an exceptionally valuable starting material for the synthesis of a wide array of heterocyclic compounds. The presence of a bromo group at the 5-position, a nitro group at the 4-position, and a methyl ester at the 2-position provides multiple sites for selective chemical transformations.

Functionalized Pyridine Derivatives

The strategic disposition of the bromo and nitro groups on the picolinate (B1231196) framework allows for the regioselective introduction of various functional groups onto the pyridine core. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring towards nucleophilic aromatic substitution, while the bromo substituent serves as a versatile handle for a multitude of cross-coupling reactions.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position by reacting the bromo-picolinate with various boronic acids or their derivatives. Similarly, the Sonogashira coupling facilitates the installation of terminal alkynes, and the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing diverse amine functionalities.

Furthermore, the bromo group can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is often enhanced by the presence of the adjacent electron-withdrawing nitro group.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water) | 5-Aryl/heteroaryl-4-nitropicolinates |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst, base (e.g., Et3N), solvent (e.g., THF) | 5-Alkynyl-4-nitropicolinates |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), solvent (e.g., dioxane) | 5-Amino-4-nitropicolinates |

| Nucleophilic Aromatic Substitution | Amine, thiol, or alcohol, base (e.g., K2CO3), solvent (e.g., DMF) | 5-Substituted-4-nitropicolinates |

Fused-Ring Nitrogen Heterocycles

The synthetic utility of this compound extends beyond simple functionalization to the construction of more complex fused-ring nitrogen heterocycles. These bicyclic and polycyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

A common and effective strategy involves the initial functionalization of the picolinate ring, followed by an intramolecular cyclization reaction. A key transformation in this regard is the reduction of the nitro group at the 4-position to an amino group. This newly formed amino group can then participate in a variety of cyclization reactions with adjacent functionalities.

For example, if the 5-position has been functionalized with a group containing an electrophilic center, intramolecular cyclization can lead to the formation of fused pyrazine, pyrazole, or imidazole (B134444) ring systems. The specific heterocyclic system formed is dependent on the nature of the substituent at the 5-position and the reaction conditions employed for the cyclization.

| Fused Heterocycle | Synthetic Strategy |

| Imidazo[4,5-c]pyridines | 1. Nucleophilic substitution of the bromo group with an amine. 2. Reduction of the nitro group to an amine. 3. Intramolecular cyclization with a one-carbon electrophile. |

| Pyrazolo[4,3-c]pyridines | 1. Sonogashira coupling to introduce an alkyne. 2. Reduction of the nitro group. 3. Intramolecular cyclization of the resulting amino-alkyne. |

| Triazolo[4,5-c]pyridines | 1. Substitution with sodium azide. 2. Reduction of the nitro group. 3. Diazotization and intramolecular cyclization. |

Building Block for Complex Natural Product Analogs and Bio-Inspired Molecules

The substituted picolinate scaffold is a recurring motif in a number of natural products and biologically active compounds. This compound serves as a valuable starting material for the synthesis of analogs of these natural products, allowing for the systematic exploration of structure-activity relationships.

Strategies for Integrating the Picolinate Moiety into Elaborate Architectures

The integration of the this compound unit into larger, more complex molecular frameworks often relies on a series of carefully orchestrated chemical transformations. The bromo and nitro groups provide orthogonal handles for sequential functionalization. For instance, the bromo group can be utilized in a cross-coupling reaction to attach a significant portion of the target molecule, while the nitro group can be carried through several synthetic steps before being transformed at a later stage to introduce additional complexity.

Methodologies for Stereoselective Introduction of Chiral Centers

While this compound itself is achiral, its derivatives can be elaborated into chiral molecules through various stereoselective reactions. The introduction of chiral centers is crucial for mimicking the three-dimensional structure of natural products and for understanding the stereochemical requirements for biological activity.

One common approach involves the attachment of a chiral auxiliary to the picolinate core, which can then direct the stereochemical outcome of subsequent reactions. Alternatively, stereocenters can be introduced through the use of chiral reagents or catalysts in reactions involving the functional groups on the pyridine ring or its substituents. For example, asymmetric reduction of a ketone functionality introduced via a side chain at the 5-position can lead to the formation of a chiral alcohol.

Key Intermediate in the Development of Advanced Chemical Tools

Beyond its role in the synthesis of potential therapeutic agents, this compound is also a key intermediate in the development of advanced chemical tools for chemical biology and molecular pharmacology research. These tools, which include chemical probes, fluorescent labels, and affinity-based protein profiling reagents, are essential for elucidating the mechanisms of biological processes at the molecular level.

The versatility of the picolinate scaffold allows for the incorporation of various reporter groups, such as fluorophores or biotin (B1667282) tags, as well as reactive functionalities for covalent modification of biological targets. The ability to systematically modify the structure of the picolinate core enables the fine-tuning of the properties of these chemical tools, such as their binding affinity, selectivity, and cellular permeability. For instance, the bromo group can serve as an attachment point for a linker connected to a solid support for use in affinity chromatography to isolate target proteins.

| Chemical Tool | Synthetic Application of this compound |

| Chemical Probes | Introduction of photoreactive groups or other functionalities for target identification. |

| Fluorescent Labels | Attachment of fluorophores via cross-coupling or nucleophilic substitution to visualize biological processes. |

| Affinity-Based Probes | Immobilization onto a solid support through the bromo group for pull-down assays. |

Generation of Novel Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling new transformations and improving the efficiency of existing ones. Substituted pyridine derivatives are crucial building blocks for a wide array of ligands due to the coordinating ability of the pyridine nitrogen. This compound, with its bromo substituent, is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form bipyridine and terpyridine structures. researchgate.net These multi-dentate nitrogen-containing ligands are central to the design of catalysts for a variety of organic transformations.

While the general synthetic strategy to produce bipyridine ligands from brominated pyridines is well-established, specific examples detailing the use of this compound for this purpose are not extensively documented in publicly available literature. However, the reactivity of the bromo group allows for its coupling with a variety of organoboron reagents, which would yield functionalized picolinate-based ligands. The electronic properties of these resultant ligands, and consequently the catalytic activity of their metal complexes, could be finely tuned by the presence of the nitro group and the methyl ester.

Table of Potential Ligand Scaffolds from this compound:

| Coupling Partner | Resulting Ligand Scaffold | Potential Catalytic Application |

| Pyridine-boronic acid | Functionalized bipyridine | Cross-coupling reactions, polymerization |

| Phenylboronic acid | Aryl-substituted pyridine | C-H activation, oxidation reactions |

| Vinylboronic acid | Vinyl-substituted pyridine | Metathesis, polymerization |

Components in Molecular Probes and Sensors

Molecular probes and sensors are indispensable tools for detecting and quantifying specific analytes in complex environments. Fluorescent sensors, in particular, offer high sensitivity and the ability for real-time monitoring. The design of such sensors often relies on the integration of a recognition unit (receptor) with a signaling unit (fluorophore).

Pyridine and its derivatives are frequently incorporated into the structure of fluorescent probes due to their ability to coordinate with metal ions and their influence on the electronic properties of fluorophores. The substitution pattern of this compound suggests its potential as a precursor for such sensors. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized to introduce a fluorophore or a binding site for a specific analyte. The bromo group offers a handle for further modification through cross-coupling reactions to build more complex sensory systems.

While the development of fluorescent sensors from functionalized picolinates is a known strategy, specific examples of molecular probes or sensors derived directly from this compound are not readily found in the surveyed scientific literature. The general principles of sensor design, however, indicate that this compound could be a valuable starting material for creating ratiometric or "turn-on" fluorescent sensors for various ions and small molecules. nih.govmdpi.com

Strategic Synthon for Advanced Material Precursors

The field of materials science continuously seeks novel organic molecules that can serve as precursors to advanced materials with tailored electronic and photophysical properties. Substituted pyridines are integral components in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other organic electronic materials. nih.gov

The structure of this compound makes it an intriguing candidate as a synthon for such materials. The aromatic pyridine core, combined with the electron-withdrawing nitro group, can influence the electronic bandgap and charge transport properties of resulting materials. The bromo and methyl ester functionalities provide sites for polymerization or for linking the pyridine unit into larger conjugated systems. For example, through polymerization, it is conceivable to synthesize conductive polymers with unique properties. frontiersin.orgekb.egnih.gov

Although the use of pyridine derivatives in advanced materials is a vibrant area of research, specific instances of this compound being utilized as a direct precursor for commercially or academically significant advanced materials are not widely reported. The potential, however, remains for this compound to be explored in the synthesis of novel organic semiconductors or luminescent materials.

Future Research Directions and Unexplored Reactivity of Methyl 5 Bromo 4 Nitropicolinate

Development of Novel Catalytic Transformations

The bromine atom at the 5-position serves as a prime handle for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are anticipated to be facile, future research should focus on expanding the repertoire of catalytic transformations to forge more complex and diverse molecular architectures.

The development of novel catalytic systems could enable challenging C-C, C-N, and C-O bond formations. For instance, exploring dual-catalytic cycles that combine photoredox catalysis with transition metal catalysis could open pathways to previously inaccessible derivatives. The electron-deficient nature of the pyridine (B92270) ring, amplified by the nitro group, makes it an interesting substrate for such transformations.

Research should also venture into C-H functionalization at the less activated positions of the pyridine ring. rsc.org While the existing substituents direct reactivity, innovative catalytic methods could override these directing effects, allowing for the introduction of new functional groups at the C-3 or C-6 positions. This would dramatically increase the structural diversity achievable from this single precursor.

Table 1: Potential Catalytic Transformations for Methyl 5-bromo-4-nitropicolinate

| Reaction Type | Potential Reagents/Catalysts | Expected Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/heteroaryl substituted picolinates |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-substituted picolinates |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst (e.g., tBuXPhos), base | Amino-substituted picolinates |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl-substituted picolinates |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl/vinyl-substituted picolinates |

| C-H Arylation | Aryl halides, Rh/Ir catalysts | Direct arylation at other ring positions |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is a largely uncharted domain with immense potential. The nitroaromatic and bromopyridine motifs suggest a rich and varied reactivity under photo and electrochemical conditions.

Investigations into the photochemical transformations of this compound could reveal novel reaction pathways. acs.orgnih.gov For example, irradiation in the presence of suitable hydrogen donors might lead to the selective reduction of the nitro group, or photoreduction could facilitate unique coupling reactions. acs.org The influence of the bromo and ester groups on the excited state chemistry of the nitropyridine core warrants detailed mechanistic studies.

Electrochemical methods offer a green and highly tunable approach to modifying the molecule. rsc.org The nitro group is electrochemically active and can be selectively reduced to nitroso, hydroxylamino, or amino functionalities by controlling the electrode potential. This provides a clean alternative to chemical reductants and allows for precise control over the oxidation state of the nitrogen substituent. Furthermore, electrochemical activation could initiate novel coupling or cyclization reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nih.govrsc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions, such as nitrations or certain catalytic processes. nih.gov

Future research should focus on developing robust flow protocols for the key transformations of this compound. This would not only enhance the safety and scalability of its derivatization but also enable the rapid generation of compound libraries for high-throughput screening in drug discovery and materials science. lookchem.com Automated synthesis platforms, guided by real-time reaction monitoring, could be employed to explore a wide range of reaction conditions and substrates, accelerating the discovery of new derivatives and their optimal synthesis routes.

Advanced Spectroscopic Characterization Beyond Conventional Methods

While standard spectroscopic techniques like 1D NMR and mass spectrometry are routinely used to characterize this compound and its derivatives, the application of more advanced spectroscopic methods could provide deeper insights into its structure and dynamics.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be invaluable for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. youtube.comlibretexts.org This level of detailed structural information is crucial for understanding the subtle electronic and steric effects of the substituents on the pyridine ring. Furthermore, advanced solid-state NMR techniques could be employed to study the crystalline forms and intermolecular interactions of this compound and its derivatives. osti.gov The use of techniques like X-ray crystallography will also be crucial for definitively determining the three-dimensional structure of novel products. nih.gov

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in how the reactivity of molecules like this compound is explored and exploited. nih.govresearchgate.net ML models can be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products